5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine
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Overview
Description
5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine is a compound that features a triazole ring system substituted with a nitro group and a trifluoromethyl group.
Mechanism of Action
Triazoles
This compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Triazoles are known for their diverse range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-4-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable thiol to introduce the sulfanyl group.
Cyclization: The intermediate product undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups .
Scientific Research Applications
5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds, including antifungal agents and enzyme inhibitors.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for use in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: A simpler triazole derivative used in similar applications.
2-nitro-4-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
5-aminotriazole: Another triazole derivative with different substituents and applications.
Uniqueness
5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine is unique due to the combination of its nitro, trifluoromethyl, and sulfanyl substituents, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N5O2S/c10-9(11,12)4-1-2-6(5(3-4)17(18)19)20-8-14-7(13)15-16-8/h1-3H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDRMANQAPVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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